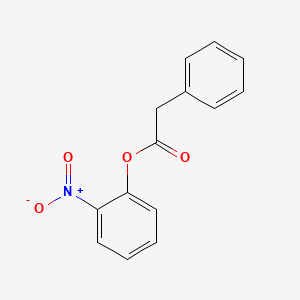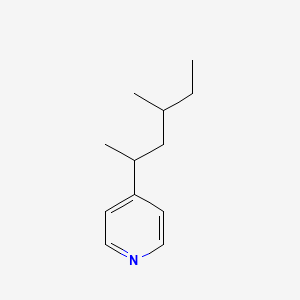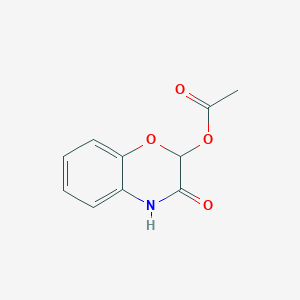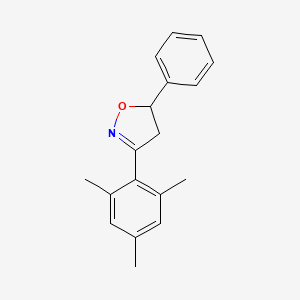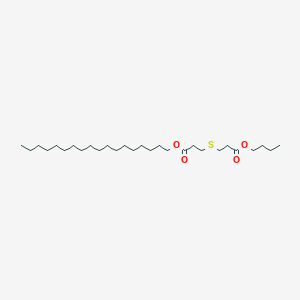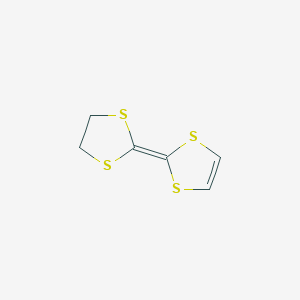
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms in a five-membered ring structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of disodium alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. This reaction typically occurs in a one-pot mode, providing a convenient and efficient synthesis route . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For example, the use of yttrium triflate as a catalyst has been shown to be highly effective in producing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms, which can participate in multiple bonding and electron transfer processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (RCOCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
Aplicaciones Científicas De Investigación
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- involves its ability to participate in electron transfer processes. The sulfur atoms in the compound can form stable radicals, which can interact with various molecular targets. This interaction can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be compared with other sulfur-containing heterocycles, such as:
1,3-Dithianes: These compounds have a similar structure but differ in the number of sulfur atoms and their positioning within the ring.
1,3-Dithiolanes: These are closely related to 1,3-dithiole compounds but have different reactivity and stability profiles.
Dithiocarboxylates: These compounds share some chemical properties with 1,3-dithiole, 2-(1,3-dithiolan-2-ylidene)- but have distinct applications and reactivity patterns.
The uniqueness of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- lies in its specific electronic properties and the ability to form stable radicals, which makes it particularly useful in the synthesis of complex organic molecules and materials with unique electronic properties .
Propiedades
Número CAS |
23625-38-9 |
|---|---|
Fórmula molecular |
C6H6S4 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C6H6S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2H,3-4H2 |
Clave InChI |
SUFSWPWGXYZWOB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C2SC=CS2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




